tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its incorporation of a boron-containing dioxaborolane group, which is often utilized in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate typically involves multiple steps. One common method includes the reaction of a chromene derivative with a boronic acid or ester under Suzuki-Miyaura coupling conditions. This reaction often requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different functional groups.
Substitution: The boron group can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can form various carbon-carbon bonded products .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals. Its unique structure allows for the creation of molecules with specific biological activities .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials. Its boron-containing group is particularly useful in the development of materials with unique electronic properties .
Mechanism of Action
The mechanism of action of tert-butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)carbamate
Uniqueness
What sets tert-butyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2’-chromene]-1-carboxylate apart from similar compounds is its spirocyclic structure, which provides unique steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and materials with specific desired properties.
Properties
CAS No. |
911229-46-4 |
---|---|
Molecular Formula |
C25H36BNO5 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate |
InChI |
InChI=1S/C25H36BNO5/c1-22(2,3)30-21(28)27-15-10-13-25(14-16-27)17-19(18-11-8-9-12-20(18)29-25)26-31-23(4,5)24(6,7)32-26/h8-9,11-12,17H,10,13-16H2,1-7H3 |
InChI Key |
MYWAKBYNAISWEY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCCN(CC3)C(=O)OC(C)(C)C)OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.